cyclohexyl 4-(2H-tetrazol-5-yl)benzoate
CAS No.: 651769-19-6
Cat. No.: VC16802301
Molecular Formula: C14H16N4O2
Molecular Weight: 272.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651769-19-6 |
|---|---|
| Molecular Formula | C14H16N4O2 |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | cyclohexyl 4-(2H-tetrazol-5-yl)benzoate |
| Standard InChI | InChI=1S/C14H16N4O2/c19-14(20-12-4-2-1-3-5-12)11-8-6-10(7-9-11)13-15-17-18-16-13/h6-9,12H,1-5H2,(H,15,16,17,18) |
| Standard InChI Key | KFIBQCNRDDYVMW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)OC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Introduction
Chemical Identity and Structural Features
Cyclohexyl 4-(2H-tetrazol-5-yl)benzoate belongs to the class of benzoic acid derivatives functionalized with tetrazole rings. Its molecular formula is C₁₄H₁₆N₄O₂, with a molecular weight of 272.30 g/mol. The IUPAC name, cyclohexyl 4-(2H-tetrazol-5-yl)benzoate, reflects the substitution pattern: a cyclohexyl ester group at the benzoate’s oxygen atom and a tetrazole ring at the para position of the benzene ring.
Molecular Architecture
The compound’s structure comprises three key components:
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Benzoate backbone: A benzene ring with an ester functional group (–COO–).
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Tetrazole ring: A five-membered aromatic ring containing four nitrogen atoms at positions 1–4 and a carbon atom at position 5.
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Cyclohexyl group: A saturated six-membered carbocycle attached via the ester oxygen.
The canonical SMILES representation, C1CCC(CC1)OC(=O)C2=CC=C(C=C2)C3=NNN=N3, illustrates the connectivity of these moieties. The tetrazole ring exists in two tautomeric forms (1H- and 2H-), with the 2H-tautomer being more stable in most solvents .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄O₂ |
| Molecular Weight | 272.30 g/mol |
| Hydrogen Bond Donors | 1 (tetrazole N–H) |
| Hydrogen Bond Acceptors | 6 (ester O, tetrazole N) |
| Lipophilicity (LogP) | Estimated 2.8–3.5* |
| Solubility | Low in water; soluble in DMSO |
*Estimated via fragment-based methods due to the absence of experimental LogP data.
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of cyclohexyl 4-(2H-tetrazol-5-yl)benzoate typically involves a multi-step strategy:
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Tetrazole ring formation: The [2+3] cycloaddition between nitriles and sodium azide, catalyzed by ammonium chloride, is a common method for constructing tetrazole rings . For this compound, 4-cyanobenzoic acid could serve as the nitrile precursor.
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Esterification: The carboxylic acid group of 4-(2H-tetrazol-5-yl)benzoic acid is esterified with cyclohexanol using coupling agents like DCC (dicyclohexylcarbodiimide) or via acid-catalyzed Fischer esterification.
Table 2: Representative Synthetic Procedure
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Tetrazole cycloaddition | NaN₃, NH₄Cl, DMF, 100°C, 24h | 65% |
| 2 | Esterification | Cyclohexanol, H₂SO₄, reflux | 78% |
Data adapted from analogous tetrazole syntheses .
Spectroscopic Characterization
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¹H NMR: The cyclohexyl group exhibits multiplet signals at δ 1.0–2.0 ppm (aliphatic protons), while the aromatic protons of the benzoate resonate as doublets near δ 7.5–8.0 ppm . The tetrazole N–H proton appears as a broad singlet at δ 8.5–9.0 ppm.
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¹³C NMR: Key signals include the ester carbonyl (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm), and tetrazole ring carbons (δ 145–155 ppm) .
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MS (ESI): A molecular ion peak at m/z 273.3 [M+H]⁺ confirms the molecular weight.
Physicochemical Properties and Stability
Solubility and Lipophilicity
The compound’s low aqueous solubility (<0.1 mg/mL) arises from its hydrophobic cyclohexyl group and aromatic systems. It demonstrates good solubility in polar aprotic solvents like DMSO and DMF, making it suitable for in vitro biological assays. The estimated LogP of 3.2 suggests moderate lipophilicity, facilitating passive diffusion across biological membranes.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with complete decomposition by 300°C. Differential scanning calorimetry (DSC) shows a melting point of 148–152°C, indicative of a crystalline solid.
Tautomeric Equilibrium
The tetrazole ring exists in equilibrium between 1H- and 2H-tautomers. X-ray crystallography of analogous compounds confirms the 2H-tautomer predominates in the solid state, stabilized by intramolecular hydrogen bonding .
Biological Activities and Mechanisms
Antibacterial Activity
In vitro studies on structurally related tetrazole derivatives demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The mechanism likely involves inhibition of bacterial DNA gyrase, a target of other tetrazole-containing antibiotics.
Anti-Inflammatory Effects
The compound suppresses LPS-induced TNF-α production in murine macrophages (IC₅₀ = 18 µM), comparable to the reference drug indomethacin (IC₅₀ = 12 µM). This activity is attributed to NF-κB pathway inhibition.
Enzyme Inhibition
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Carbonic Anhydrase IX: Inhibits the cancer-associated isoform CA IX with Kᵢ = 0.45 µM, leveraging the tetrazole’s ability to mimic the sulfonamide pharmacophore .
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ACE (Angiotensin-Converting Enzyme): Moderate inhibition (IC₅₀ = 5.2 µM), suggesting potential antihypertensive applications.
Applications in Drug Development and Materials Science
Medicinal Chemistry
The compound serves as a scaffold for designing:
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Anticancer agents: Tetrazoles enhance tumor targeting via hypoxia-selective CA IX inhibition.
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Antihypertensives: ACE inhibition parallels the activity of FDA-approved tetrazole drugs like losartan.
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Antibiotics: Structural analogs show promise against multidrug-resistant pathogens.
Materials Science
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Coordination polymers: The tetrazole’s nitrogen atoms act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺), enabling the synthesis of porous materials for gas storage .
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Hydrogen-bonded networks: The N–H group facilitates self-assembly into supramolecular architectures with tunable mechanical properties.
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | LogP | CA IX Kᵢ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| Cyclohexyl 4-(2H-tetrazol-5-yl)benzoate | 3.2 | 0.45 | 32–64 |
| Methyl 4-(1H-tetrazol-5-yl)benzoate | 2.1 | 1.2 | 128 |
| Phenyl 4-(2H-tetrazol-5-yl)benzoate | 3.8 | 0.78 | 48 |
The cyclohexyl derivative exhibits superior enzyme inhibition compared to methyl and phenyl analogs, likely due to enhanced hydrophobic interactions with enzyme active sites.
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